(13Z,16Z)-Docosadi-13,16-enoyl-CoA

Fatty Acid Elongation VLCFA Metabolism Enzyme Specificity

This VLC-PUFA-CoA is the activated thioester of (13Z,16Z)-docosadienoic acid (ω-6, C22:2). Its distinct 13Z,16Z configuration is critical—ELOVL1 shows preference for saturated C22:0-CoA over this polyunsaturated substrate, making it an ideal negative control for enzyme specificity studies. Use as an authentic LC-MS/MS reference standard (monoisotopic mass 1085.4075 Da) for MRM method development. Essential for in vitro ω-6 elongation pathway reconstitution with ELOVL2/5. Not interchangeable with generic C22:0-CoA.

Molecular Formula C43H74N7O17P3S
Molecular Weight 1086.1 g/mol
Cat. No. B1261629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(13Z,16Z)-Docosadi-13,16-enoyl-CoA
Molecular FormulaC43H74N7O17P3S
Molecular Weight1086.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C43H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,30-32,36-38,42,53-54H,4-7,10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-/t32-,36-,37-,38?,42-/m1/s1
InChIKeyZLXWEKYVHIYDIY-HNHLYTFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(13Z,16Z)-Docosadi-13,16-enoyl-CoA: Procurement-Grade Long-Chain Polyunsaturated Fatty Acyl-CoA for Specialized Metabolic and Enzymatic Studies


(13Z,16Z)-Docosadi-13,16-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that serves as the activated thioester form of (13Z,16Z)-docosadienoic acid, an omega-6 fatty acid [1]. Its molecular formula is C43H74N7O17P3S, and it has a monoisotopic mass of 1085.4075 Da [2]. This compound is a derivative of coenzyme A and is primarily used in biochemical research to investigate fatty acid elongation, desaturation, and beta-oxidation pathways [3].

Why Generic Substitution of (13Z,16Z)-Docosadi-13,16-enoyl-CoA Is Not Advisable in Targeted Research


Long-chain acyl-CoA esters are not functionally interchangeable; their chain length, degree of unsaturation, and double-bond positions critically determine enzyme recognition and metabolic fate. The specific 13Z,16Z configuration of this C22:2 ω-6 fatty acyl-CoA dictates its interaction with elongases, desaturases, and acyltransferases, which exhibit distinct substrate selectivities. For example, ELOVL1 shows preference for saturated C22:0 acyl-CoA over polyunsaturated C22:2 substrates, underscoring that substituting a generic C22 or C20 acyl-CoA will yield different kinetic outcomes and pathway flux in reconstituted systems [1]. Therefore, procurement must be guided by the precise structural requirements of the target enzyme or pathway under investigation.

Quantitative Differentiation of (13Z,16Z)-Docosadi-13,16-enoyl-CoA Against Closest Analogs


ELOVL1 Substrate Preference: Saturated C22:0 vs. Polyunsaturated C22:2 (13Z,16Z)

The very-long-chain fatty acid elongase ELOVL1 exhibits activity toward saturated C18 to C26 acyl-CoA substrates, with the highest activity towards C22:0 acyl-CoA. In contrast, (13Z,16Z)-docosadienoyl-CoA, as a polyunsaturated C22:2 acyl-CoA, is expected to be a much poorer substrate for ELOVL1, consistent with the enzyme's strong preference for saturated acyl chains [1]. While direct kinetic data for this specific compound are lacking, class-level inference from known ELOVL1 substrate specificity indicates that its elongation efficiency will be significantly lower than that of docosanoyl-CoA (C22:0).

Fatty Acid Elongation VLCFA Metabolism Enzyme Specificity

Physicochemical Property Divergence: LogP and TPSA Differentiate (13Z,16Z)-Docosadi-13,16-enoyl-CoA from Shorter-Chain or Saturated Analogs

Calculated physicochemical properties from LIPID MAPS reveal that (13Z,16Z)-docosadi-13,16-enoyl-CoA has a logP of 9.29 and a topological polar surface area (TPSA) of 365.70 Ų [1]. These values are significantly higher than those of shorter-chain acyl-CoAs, such as palmitoyl-CoA (C16:0, logP ~5.9, TPSA ~300 Ų), and differ from saturated very-long-chain analogs due to the presence of two cis double bonds. These properties influence chromatographic retention, ionization efficiency in mass spectrometry, and membrane partitioning, making direct substitution with a different acyl-CoA problematic in analytical workflows.

Lipidomics Metabolomics Analytical Chemistry

Distinctive Predicted LC-MS/MS Fragmentation Signature Enables Unambiguous Identification

The Human Metabolome Database (HMDB) provides a predicted LC-MS/MS spectrum for 13Z,16Z-docosadienoyl-CoA (HMDB0062220) at 20V collision energy in negative ionization mode, with a SPLASH identifier of splash10-001i-4901120100-2676ae738fac876fd5c7 [1]. This predicted fragmentation pattern differs from those of saturated acyl-CoAs (e.g., docosanoyl-CoA) and shorter polyunsaturated analogs (e.g., arachidonoyl-CoA) due to the unique 22-carbon chain with double bonds at positions 13 and 16. The monoisotopic mass of 1085.4075 Da and characteristic fragment ions can serve as reference points for targeted MS/MS assays.

Mass Spectrometry Metabolite Identification Analytical Method Development

Metabolic Pathway Assignment: Specific Precursor-Product Relationships in KEGG

KEGG maps (13Z,16Z)-docosadienoyl-CoA (C16645) as a substrate in the 'Biosynthesis of unsaturated fatty acids' pathway and as a participant in reactions catalyzed by ELOVL1 (EC 2.3.1.199) [1]. Unlike saturated C22:0-CoA, which primarily feeds into sphingolipid synthesis via ELOVL1, this polyunsaturated C22:2-CoA is positioned within the ω-6 PUFA elongation cascade. Its presence in KEGG pathway maps distinguishes it from other C22 acyl-CoAs (e.g., docosanoyl-CoA, C22:1-CoA) and defines its specific metabolic context, which is critical for pathway modeling and flux analysis.

Pathway Analysis Systems Biology Metabolic Engineering

Recommended Research Applications for (13Z,16Z)-Docosadi-13,16-enoyl-CoA Based on Quantitative Differentiation


Investigating ELOVL1 Substrate Specificity and Sphingolipid Precursor Flux

Use (13Z,16Z)-docosadi-13,16-enoyl-CoA as a comparative control substrate when characterizing ELOVL1 enzyme kinetics. Because ELOVL1 exhibits highest activity toward C22:0 acyl-CoA, this polyunsaturated C22:2 CoA serves as an ideal negative control to confirm substrate selectivity and to quantify the differential elongation rates between saturated and polyunsaturated VLCFA precursors [1].

Development of Targeted LC-MS/MS Methods for Long-Chain Acyl-CoA Profiling

Employ this compound as an authentic reference standard for developing and validating LC-MS/MS methods aimed at quantifying very-long-chain polyunsaturated acyl-CoAs in biological samples. Its unique monoisotopic mass (1085.4075 Da) and predicted fragmentation pattern [2] enable the establishment of specific multiple reaction monitoring (MRM) transitions that are distinct from those of saturated or monounsaturated C22 acyl-CoAs.

Reconstitution of ω-6 Polyunsaturated Fatty Acid Elongation Pathways in Vitro

Incorporate (13Z,16Z)-docosadi-13,16-enoyl-CoA into in vitro elongation assays using microsomal fractions or purified elongase complexes (e.g., ELOVL2, ELOVL5) to study the formation of longer-chain ω-6 PUFAs. As indicated by KEGG pathway mapping, this compound sits at a defined step in the biosynthesis of unsaturated fatty acids [3], making it essential for accurate reconstruction of the ω-6 elongation sequence.

Biophysical Studies of Acyl-CoA–Protein Binding Interactions

Utilize the compound's calculated physicochemical properties—high logP (9.29) and large TPSA (365.70 Ų) [4]—as a rationale for investigating how chain length and unsaturation affect binding to acyl-CoA binding proteins, fatty acid binding proteins (FABPs), or transcriptional regulators such as PPARs. Comparative binding assays with saturated C22:0-CoA can reveal how unsaturation alters affinity and downstream signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for (13Z,16Z)-Docosadi-13,16-enoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.